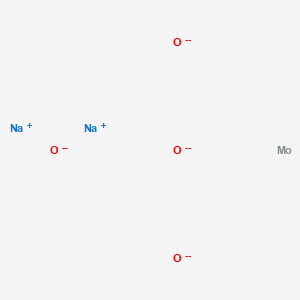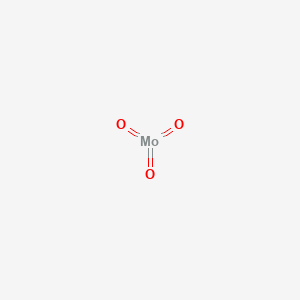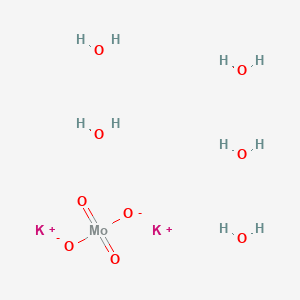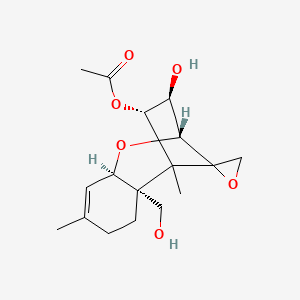
十乙二醇单甲醚
描述
科学研究应用
抗体药物偶联物 (ADC)
m-PEG10-醇作为非可裂解的10单元PEG ADC连接体,用于合成ADC,ADC旨在靶向并杀死癌细胞,同时保护健康细胞 .
PROTAC 连接体
此外,它还用作基于PEG的PROTAC连接体,这在合成用于靶向蛋白质降解的PROTAC(蛋白质降解嵌合体)中必不可少 .
接枝聚合物化合物
安全和危害
作用机制
Target of Action
Decaethylene Glycol Monomethyl Ether, also known as m-PEG10-alcohol, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of m-PEG10-alcohol are the specific proteins that the ADCs or PROTACs are designed to target .
Mode of Action
m-PEG10-alcohol acts as a linker molecule in the formation of ADCs and PROTACs . In the case of ADCs, it connects the antibody to the cytotoxic drug . For PROTACs, it links the ligand for an E3 ubiquitin ligase to the ligand for the target protein . This enables the PROTACs to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by m-PEG10-alcohol are dependent on the specific proteins targeted by the ADCs or PROTACs it helps form . For instance, in the context of cancer treatment, m-PEG10-alcohol could be part of a PROTAC that targets the PEG10 protein, which is implicated in the proliferation, apoptosis, and metastasis of tumors .
Pharmacokinetics
As a component of adcs and protacs, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the properties of the other components of these molecules .
Result of Action
The molecular and cellular effects of m-PEG10-alcohol’s action are determined by the specific ADC or PROTAC it is part of . For example, if m-PEG10-alcohol is part of a PROTAC targeting the PEG10 protein, it could potentially inhibit the proliferation of cancer cells, induce apoptosis, and prevent metastasis .
Action Environment
The action, efficacy, and stability of m-PEG10-alcohol are influenced by various environmental factors. These can include the presence of other molecules, pH, temperature, and the specific cellular environment
生化分析
Biochemical Properties
Decaethylene Glycol Monomethyl Ether plays a significant role in biochemical reactions, particularly as a nonionic surfactant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to study the diffusion of proteins and nonionic micelles in agarose gels . The nature of these interactions often involves the formation of micelles or complexes that can influence the behavior of the biomolecules involved.
Cellular Effects
Decaethylene Glycol Monomethyl Ether affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can interact with cell membranes and proteins, potentially affecting their structure and function . These interactions can lead to changes in cellular activities, such as protein diffusion and micelle formation.
Molecular Mechanism
The molecular mechanism of Decaethylene Glycol Monomethyl Ether involves its ability to form micelles and interact with biomolecules. It can bind to proteins and enzymes, influencing their activity. For example, it has been used to study the properties of anti-inflammatory resolvins derived from docosapentaenoic acid . These interactions can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Decaethylene Glycol Monomethyl Ether can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can undergo phase transitions and molecular motion changes in aqueous solutions and liquid-crystalline states . These changes can affect its interactions with biomolecules and its overall efficacy.
Dosage Effects in Animal Models
The effects of Decaethylene Glycol Monomethyl Ether vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, studies on similar compounds like ethylene glycol monomethyl ether have shown that high doses can cause reproductive toxicity and other adverse effects . It is essential to determine the appropriate dosage to avoid toxicity.
Metabolic Pathways
Decaethylene Glycol Monomethyl Ether is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. Its role in these pathways can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
Within cells and tissues, Decaethylene Glycol Monomethyl Ether is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of Decaethylene Glycol Monomethyl Ether can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with biomolecules and its overall efficacy .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O11/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h22H,2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBLPWKGRIGDBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561598 | |
| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27425-92-9 | |
| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














